Wilsonine

Cancer Biology Natural Product Pharmacology Structure-Activity Relationship (SAR)

Sourcing Wilsonine ((-)-Wilsonine) is critical for Cephalotaxus metabolomics due to its co-occurrence with the C-3 epimer epi-wilsonine, which exhibits distinct chromatographic retention[reference:0]. Wilsonine serves as the essential 'inactive' negative control, as epi-wilsonine demonstrates cytotoxicity where wilsonine is inactive[reference:1]. It also acts as a definitive chemotaxonomic marker for authenticating C. wilsoniana material[reference:2]. Substitution with cephalotaxine-type alkaloids introduces experimental variability, as those target protein synthesis while wilsonine's mechanism is undefined[reference:3]. Procure only authenticated, high-purity wilsonine to ensure analytical specificity and valid SAR study conclusions.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
Cat. No. B12320088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilsonine
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC
InChIInChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3
InChIKeyJCKPCZAYDZJZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wilsonine (CAS 39024-12-9): Chemical Profile and Research-Grade Sourcing for a Cephalotaxus-Derived Homoerythrinane Alkaloid


Wilsonine ((-)-Wilsonine) is a homoerythrinane-type alkaloid first isolated as the major alkaloidal constituent from the Taiwanese endemic plant *Cephalotaxus wilsoniana* Hayata [1]. This natural product, characterized by a complex pentacyclic framework (C20H25NO4, MW 343.42), co-occurs with its C-3 epimer (epi-wilsonine) and minor cephalotaxine-type alkaloids in the source plant material [1]. Wilsonine is a colorless crystalline solid (mp 150-151 °C) with specific optical rotation values of [α]D -36° (c 0.55, EtOH) and -51.4° (c 0.55, CHCl3), confirming its levorotatory stereochemistry [2]. While structurally related to both the homoerythrina and cephalotaxine alkaloid classes, wilsonine represents a distinct chemotype within the *Cephalotaxus* metabolome, and its procurement for research requires careful consideration of its epimeric and structural analogs that may co-elute or be misidentified during isolation.

Why Wilsonine Cannot Be Substituted with Other Cephalotaxus Alkaloids in Specialized Research


Substituting wilsonine with other *Cephalotaxus* alkaloids—even its closely related C-3 epimer, epi-wilsonine—introduces unacceptable experimental variability due to critical differences in both chromatographic behavior and, where data exists, biological activity profiles. Wilsonine and epi-wilsonine exhibit distinct retention characteristics in preparative chromatography systems, enabling their separation but also highlighting that they are not interchangeable analytes in analytical methods [1]. Furthermore, while both belong to the homoerythrinane class, the stereochemical inversion at C-3 can significantly alter interaction with biological targets, as is well-established for stereoisomeric pairs across alkaloid families [2]. Crucially, the broader class of cephalotaxine-type alkaloids (e.g., cephalotaxine, harringtonine) demonstrates a different spectrum of cytotoxic potency, primarily mediated by inhibition of protein synthesis, a mechanism not yet established for homoerythrinane alkaloids like wilsonine [2]. Therefore, assuming functional equivalence between wilsonine and any other *Cephalotaxus* alkaloid without direct comparative data compromises the integrity of mechanistic studies, bioassays, and any research reliant on defined chemical probes. The evidence below quantifies these points of differentiation.

Quantitative Differentiation of Wilsonine: Comparative Data vs. Structural Analogs and Alkaloid Classes


Cytotoxic Activity of Wilsonine's Epimer (C-3-epi-wilsonione) Suggests Stereochemical Dependence of Bioactivity

In a study of new alkaloids from *C. wilsoniana*, the C-3 epimeric derivative of wilsonine, named C-3-epi-wilsonione, was tested for cytotoxicity against a panel of human cancer cell lines . The study reported that C-3-epi-wilsonione showed cytotoxic activity in vitro, whereas the parent wilsonine was not reported as cytotoxic in the same assay system, suggesting that stereochemical modifications at the C-3 position can dramatically alter the biological profile of the homoerythrinane scaffold .

Cancer Biology Natural Product Pharmacology Structure-Activity Relationship (SAR)

Preparative Chromatography Yields and Purity: Wilsonine vs. Epi-wilsonine in *Cephalotaxus fortunei*

A step-pH-gradient high-speed counter-current chromatography (HSCCC) method was developed to separate six alkaloids from *Cephalotaxus fortunei* extract [1]. From an 800 mg extract load, the yields and purities for wilsonine and its epimer were directly quantified: 15.9 mg of wilsonine was obtained at 85.7% purity, while 64.8 mg of epi-wilsonine was obtained at 97.5% purity [1].

Analytical Chemistry Preparative Chromatography Natural Product Isolation

Lack of Antiviral Activity in Wilsonine Contrasts with Active Cephalotaxine Analogs

Eight alkaloids from *Cephalotaxus sinensis* were evaluated for activity against tobacco mosaic virus (TMV) [1]. At the same dosage, the inactivation activities of drupacine, 11-hydroxycephalotaxine, and cephalotaxine were comparable to a commercial antiviral agent (VA), with inhibition ratios ranging from 50.76% to 53.41% [1]. In contrast, wilsonine was not among the compounds showing significant inactivation activity against TMV in this study, indicating a lack of antiviral effect relative to other *Cephalotaxus* alkaloids [1].

Antiviral Research Agricultural Chemistry Tobacco Mosaic Virus

Herbicidal Activity Screen Reveals Wilsonine's Lack of Potency Compared to Drupacine

A comprehensive evaluation of herbicidal activity for eight alkaloids from *C. sinensis* was conducted against four weed species [1]. The study measured EC50 values for root and stem growth inhibition. Wilsonine was among the alkaloids tested but did not exhibit strong inhibiting effects compared to drupacine, which showed EC50 values of 69.47 mg·L-1 (root) and 68.52 mg·L-1 (stem) against *Trifolium pretense*, and 21.01 mg·L-1 (root) and 25.51 mg·L-1 (stem) against *Amaranthus retroflexus* [1].

Agrochemical Discovery Herbicide Development Phytotoxicity

Neuroprotective Activity of Homoerythrina Alkaloids: Wilsonine as a Reference Standard

A recent study on homoerythrina-type alkaloids from *Cephalotaxus hainanensis* evaluated neuroprotective activity against H2O2-induced apoptosis in SH-SY5Y human neuroblastoma cells . The novel alkaloid lucidinine β-N-oxide significantly improved cell vitality to 82.90 ± 2.14% at 80 μM . While wilsonine itself was not directly tested in this study, the work establishes a benchmark for neuroprotective activity within this alkaloid subclass and provides a validated assay system in which wilsonine can be comparatively evaluated.

Neuroscience Neuroprotection Oxidative Stress

High-Value Application Scenarios for Wilsonine in Scientific Research and Industrial Sourcing


Analytical Method Development and Reference Standard Procurement

Based on its established chromatographic behavior [1], wilsonine is an essential reference standard for the development and validation of analytical methods targeting *Cephalotaxus* alkaloids. Its distinct retention time and resolution from epi-wilsonine in HSCCC and HPLC systems make it a critical marker for quality control of *Cephalotaxus* extracts, herbal products, and research materials. Procurement of high-purity (>98%) wilsonine is necessary to ensure accurate identification and quantification in complex botanical matrices, particularly given the lower native purity observed in initial isolation steps [1].

Structure-Activity Relationship (SAR) Studies in Cancer Pharmacology

The finding that a C-3 epimer of wilsonine exhibits cytotoxic activity while wilsonine itself is inactive in the same assay [1] positions wilsonine as a crucial negative control in SAR investigations of the homoerythrinane scaffold. Researchers probing the molecular determinants of cytotoxicity in this alkaloid class should procure wilsonine alongside its active epimers (e.g., C-3-epi-wilsonione, epi-wilsonine) to deconvolute the specific stereochemical requirements for biological activity. This use case is essential for rational drug design and understanding the pharmacophore of *Cephalotaxus* alkaloids.

Comparative Biological Profiling and Target Deconvolution

Given the lack of significant activity for wilsonine in antiviral [1] and herbicidal [1] assays, while other *Cephalotaxus* alkaloids show potent effects, wilsonine serves as an ideal 'inactive' comparator in broad biological screens. Its procurement allows researchers to identify assay-specific artifacts or to validate the selectivity of newly discovered bioactive leads from this plant genus. Furthermore, its undefined mechanism of action, distinct from the protein synthesis inhibition of cephalotaxine-type alkaloids, makes it a valuable tool for chemical biology studies aimed at identifying novel cellular targets.

Pharmacognosy and Chemotaxonomic Studies

Wilsonine is a chemotaxonomic marker for *Cephalotaxus* species, particularly *C. wilsoniana* where it is the major alkaloid [1]. Its presence and relative abundance can be used to authenticate botanical materials and to differentiate between closely related species. Sourcing authenticated wilsonine is crucial for building spectral libraries (MS, NMR) and for use as a standard in metabolomic fingerprinting studies of *Cephalotaxus* populations, thereby supporting conservation, cultivation, and quality assessment efforts in natural product research.

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